

methylzinc chloride spectroscopic validation

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Compound Focus: Methylzinc chloride

CAS No.: 5158-46-3

Cat. No.: S6642848

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Molecular Structure & Spectroscopic Data

The table below summarizes the quantitatively determined structure of monomeric **methylzinc chloride** from gas-phase rotational spectroscopy studies, which serves as a benchmark for computational chemistry [1].

Parameter	Value	Experimental Method & Conditions
Molecular Formula	CH ₃ ZnCl	-
Molecular Symmetry	C _{3v}	Gas-phase rotational spectroscopy
Zn-C Bond Length	1.929 Å (rm(2) structure)	Millimeter-wave spectroscopy, 263–303 GHz range
Zn-Cl Bond Length	2.126 Å (rm(2) structure)	Millimeter-wave spectroscopy, 263–303 GHz range
Zn-C-H Bond Angle	110.7°	Derived from structure
Key Spectroscopic Constant (Rotational)	B ₀ = 3027.3329 MHz (for ClZnCH ₃)	Measured for the ground vibrational state

This structure is notably different from those found in the solid state, where **methylzinc chloride** forms complex, often polymeric structures with tetrahedrally coordinated zinc atoms [1].

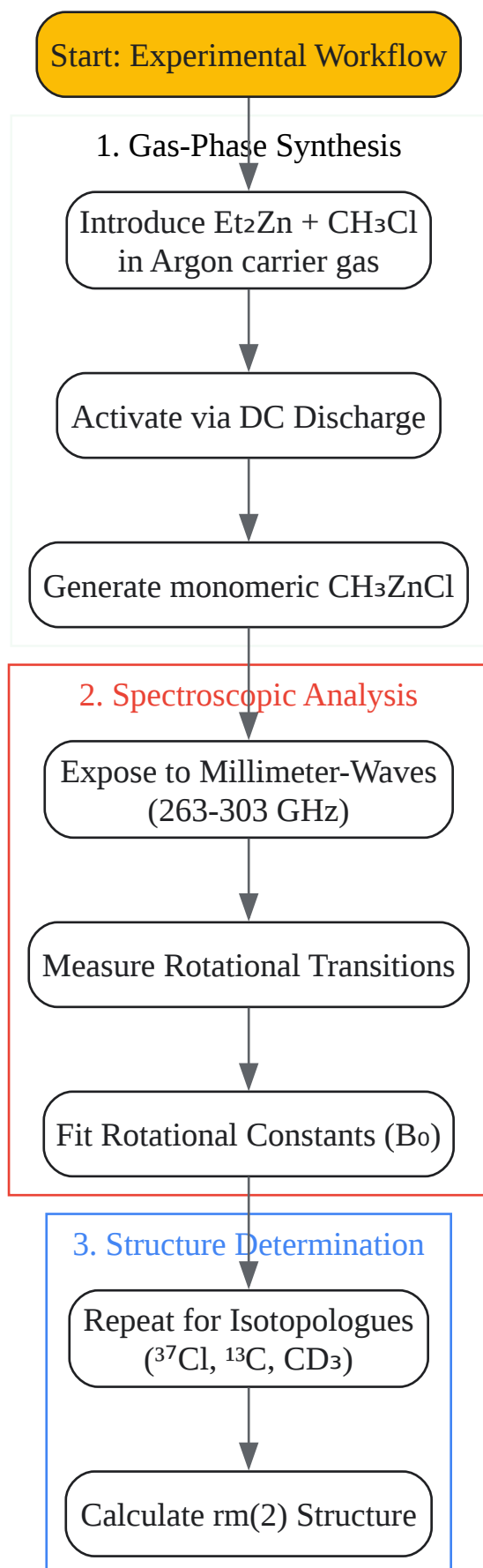
Experimental Protocol for Spectroscopic Validation

For researchers aiming to reproduce or verify these findings, here is a detailed methodology based on the published study [1].

- **Objective:** To determine the precise, monomeric gas-phase molecular structure of **methylzinc chloride** (CH_3ZnCl) and its isotopologues using high-resolution rotational spectroscopy.
- **Principle:** The technique measures the energies associated with the rotation of molecules. By applying millimeter-wave radiation and observing the frequencies at which molecules absorb energy (rotational transitions), the principal molecular constants (like rotational constants) can be determined. Analyzing these constants across different isotopic species allows for the accurate calculation of the molecular structure, independent of solid-state packing effects.
- **Synthesis & Sample Introduction:** The monomeric CH_3ZnCl was generated in a gaseous state directly within the spectrometer using **in-situ synthesis**. A mixture of **diethylzinc** (Et_2Zn) and **methyl chloride** (CH_3Cl), diluted in an inert carrier gas (argon), was passed through a **DC discharge nozzle**. This discharge activates the zinc metal, facilitating a gas-phase insertion reaction to form the target molecule [1].
- **Instrumentation:** A **low-temperature millimeter-wave direct absorption spectrometer** was used. The instrument consists of [1]:
 - **Radiation Source:** Gunn oscillators (65–142 GHz) coupled with Schottky diode multipliers to generate higher frequencies (up to ~850 GHz).
 - **Reaction Cell:** A cooled, temperature-controlled chamber where the gas-phase reaction occurs and the spectroscopic measurements are taken.
 - **Detector:** A liquid He-cooled InSb hot-electron bolometer for sensitive detection.
- **Data Collection:** The pure rotational spectrum was recorded in the **263–303 GHz** frequency range. Measurements were performed at a cell temperature of **-63 °C** to stabilize the reactive species.

- **Isotopic Substitution & Structure Determination:** To accurately determine the structure, spectra for several isotopologues were measured: $^{37}\text{ClZnCH}_3$, ClZnCD_3 , and $\text{ClZn}^{13}\text{CH}_3$. The rotational constants obtained from these spectra were used to calculate a refined **rm(2) structure**, which is considered a very accurate representation of the average molecular geometry in the gas phase [1].

The following diagram illustrates the core workflow of this experimental approach:



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Key Analytical Insights for Comparison

- **C_{3v} Symmetry Confirmation:** The observed rotational spectrum exhibited a classic prolate symmetric-top pattern, which is direct experimental evidence for the C_{3v} symmetry and a linear Cl-Zn-C backbone in the gas phase [1].
- **Bond Length Insight:** The Zn-C bond in CH₃ZnCl (1.929 Å) is nearly identical to that in HZnCH₃ (1.928 Å) and IZnCH₃ (1.920 Å), indicating minimal influence of the halogen on the Zn-methyl group bond length in these monomeric species [1].
- **Handling Note for Commercial Material:** It is important to distinguish the gas-phase monomer from the commercial product. **Methylzinc chloride** is typically handled and sold as a **2M solution in tetrahydrofuran (THF)** to stabilize it, as the neat compound is highly reactive and likely associated [2] [3]. This solution is **highly flammable and causes severe skin burns** [2].

Broader Context & Application Notes

- **Comparison with Zinc Chloride (ZnCl₂):** While **methylzinc chloride** is an organometallic reagent, its zinc chloride (ZnCl₂) precursor has been extensively characterized. Analytical data for ZnCl₂ (e.g., FT-IR peak at 511 cm⁻¹ for Zn-Cl stretch, PXRD patterns, DSC/TGA thermal profiles) can provide a useful foundational contrast when discussing the altered properties of the organozinc derivative [4].
- **Relevance in Biological Context:** Zinc ions (Zn²⁺), released from compounds like ZnCl₂, play significant signaling roles in biology, regulating processes like cell proliferation and wound healing [5] [6]. This is a key consideration for drug development professionals, as the biological activity of zinc-based compounds is often linked to the Zn²⁺ ion [5].

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